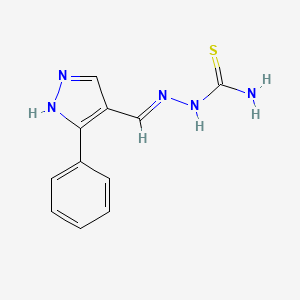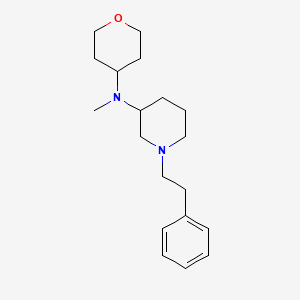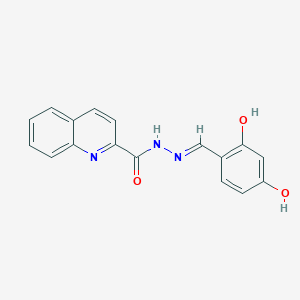
3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
Overview
Description
3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone is a useful research compound. Its molecular formula is C11H11N5S and its molecular weight is 245.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.07351655 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone is recognized for its role in the synthesis of various heterocyclic compounds. It's used as a precursor in the synthesis of 1,3,4-thiadiazoline and related compounds, which are significant due to their diverse biological activities against different fungal and bacterial strains (Yusuf & Jain, 2014).
Coordination Chemistry
Thiosemicarbazones, like this compound, exhibit versatility as coordination agents in chemistry, especially with metallic elements of Groups 12, 13, 14, and 15. These compounds form complexes that are structurally diverse, highlighting their utility in coordination chemistry (Casas, García-Tasende, & Sordo, 2000).
Building Blocks in Organic Synthesis
The compound acts as a building block in organic synthesis, particularly in the construction of heterocycles like pyrazolo-imidazoles, thiazoles, and various other structures. Its unique reactivity under mild conditions allows for the generation of diverse heterocyclic compounds, showcasing its potential in the field of organic synthesis (Gomaa & Ali, 2020).
Bioactive Pyrazole Derivatives
This compound is also pivotal in synthesizing bioactive pyrazole derivatives. These derivatives exhibit a wide array of biological activities, including antibacterial, anticancer, antifungal, antioxidant, and antimicrobial properties, making them a crucial component in medicinal chemistry (Becerra, Abonía, & Castillo, 2022).
Multicomponent Synthesis Applications
The compound is used in multicomponent reactions (MCRs) for synthesizing biologically active molecules containing the pyrazole moiety. The developments in this area underscore its importance in creating new therapeutic agents for various diseases, demonstrating its versatility in drug discovery (Becerra, Abonía, & Castillo, 2022).
Environmental Applications
Besides its pharmaceutical significance, this compound-related compounds are involved in environmental applications, such as biodegradation pathways for pesticides like fipronil. Understanding the biochemical pathways and degradation mechanisms of these compounds is crucial for environmental safety and sustainability (Zhou et al., 2021).
Properties
IUPAC Name |
[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c12-11(17)16-14-7-9-6-13-15-10(9)8-4-2-1-3-5-8/h1-7H,(H,13,15)(H3,12,16,17)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUFVDRGRFSWEU-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5963484.png)
![1'-(3,4,5-trimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5963490.png)
![N-{[(2,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B5963494.png)
![(4aS*,8aR*)-2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5963509.png)
![4-allyl-3-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5963510.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-fluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B5963518.png)
![N'-(5-bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5963529.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5963535.png)
![1-(4-chlorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B5963541.png)
![3-(4-methylphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5963549.png)
![4-{[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B5963552.png)

![1-cyclohexyl-4-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5963579.png)

